molecular formula C13H14FN3OS2 B2391976 N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392303-20-7

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B2391976
CAS RN: 392303-20-7
M. Wt: 311.39
InChI Key: UHKFFLZGCMWSDE-UHFFFAOYSA-N
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Description

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community for its potential use in research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the endocannabinoid system in the body. In

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as promising candidates for designing new antitumor agents. These compounds exhibit cytotoxic properties and can potentially inhibit the replication of both bacterial and cancer cells. Their bioactive properties are linked to the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleic acids. Notably, N-benzyl-5-(4-fluorophenyl)-, N-benzyl-5-(4-nitrophenyl)-, and 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amines have demonstrated higher inhibitory activities than cisplatin, a commonly used reference drug .

Anti-Leishmanial Properties

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some 1,3,4-thiadiazole derivatives exhibit anti-leishmanial activity, potentially offering a novel approach to combat this disease.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS2/c1-2-4-11(18)15-12-16-17-13(20-12)19-8-9-5-3-6-10(14)7-9/h3,5-7H,2,4,8H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKFFLZGCMWSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide

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